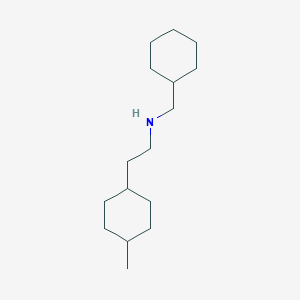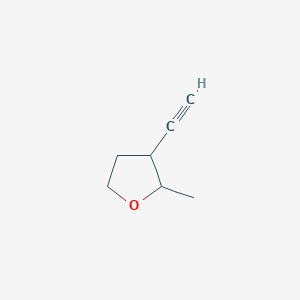
3-ethynyl-2-methyloxolane, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethynyl-2-methyloxolane, a mixture of diastereomers, is a compound with the molecular formula C7H10O. This compound is characterized by the presence of an ethynyl group attached to the second carbon of a methyloxolane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are not mirror images of each other.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2-methyloxolane typically involves the alkylation of 2-methyloxolane with an ethynylating agent. Commonly used reagents include ethynyl magnesium bromide or ethynyl lithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using chromatographic techniques to separate the desired product from by-products and unreacted starting materials.
Industrial Production Methods
On an industrial scale, the production of 3-ethynyl-2-methyloxolane may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
3-ethynyl-2-methyloxolane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ethynyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
3-ethynyl-2-methyloxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-ethynyl-2-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-methyloxolane: A structurally similar compound without the ethynyl group.
3-ethynyl-2-methylfuran: A compound with a furan ring instead of an oxolane ring.
3-ethynyl-2-methylpyran: A compound with a pyran ring instead of an oxolane ring.
Uniqueness
3-ethynyl-2-methyloxolane is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. The mixture of diastereomers also adds complexity to its stereochemistry, influencing its physical and chemical properties.
Propiedades
Fórmula molecular |
C7H10O |
|---|---|
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
3-ethynyl-2-methyloxolane |
InChI |
InChI=1S/C7H10O/c1-3-7-4-5-8-6(7)2/h1,6-7H,4-5H2,2H3 |
Clave InChI |
QUWJGMUUNHBTRR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCO1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13632155.png)
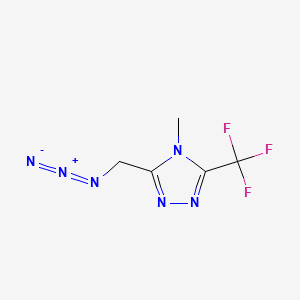
![3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane](/img/structure/B13632162.png)
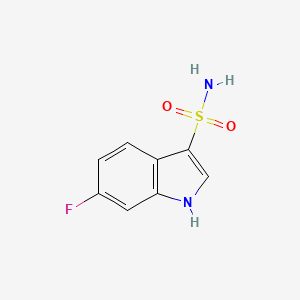
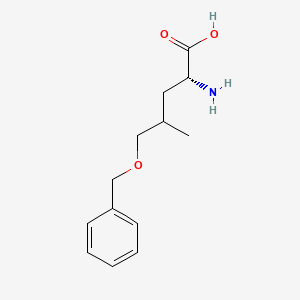
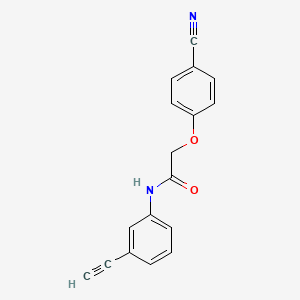

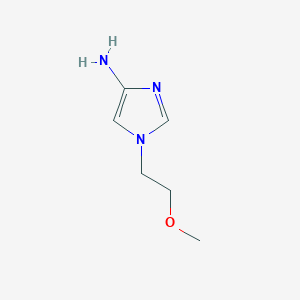
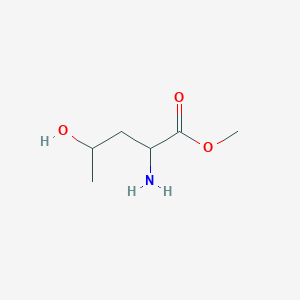
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)

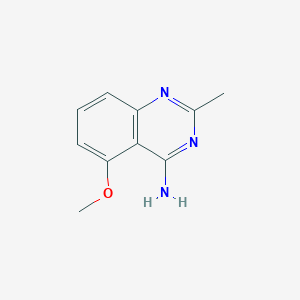
![1-({1-[(Benzyloxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13632247.png)
